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Compound of Interest
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Cat. No.: B1515263 Get Quote

A Promising Antitumor Peptide with a Favorable
Safety Profile
Crotamine, a small, basic polypeptide toxin from the venom of the South American rattlesnake

Crotalus durissus terrificus, has garnered significant interest for its potential therapeutic

applications, particularly in oncology.[1][2] Extensive research in animal models has been

conducted to validate its safety and toxicity profile. This guide provides a comprehensive

comparison of Crotamine's performance against other alternatives, supported by experimental

data, to aid researchers, scientists, and drug development professionals in their evaluation of

this promising molecule.

Acute Toxicity Profile of Crotamine
The acute toxicity of Crotamine has been evaluated in rodent models, primarily mice, through

various routes of administration. The median lethal dose (LD50) is a key indicator of acute

toxicity.
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Animal Model
Administration
Route

LD50 (mg/kg) Reference

Mice Intravenous (i.v.) 1.5 - 4.0 [3]

Mice Intraperitoneal (i.p.) 2.5 [1]

Mice Subcutaneous (s.c.) 6.8 [3]

Mice Oral > 10.88 [4]

Comparison with other venom components: Crotamine exhibits significantly lower toxicity

compared to other major components of rattlesnake venom, such as Crotoxin. The LD50 of

Crotoxin is reported to be orders of magnitude lower than that of Crotamine, indicating a much

higher toxicity for Crotoxin.[3] This highlights Crotamine's comparatively favorable acute safety

profile.

Sub-chronic Toxicity and Organ-Specific Effects
Repeated dose studies are crucial for evaluating the long-term safety of a potential therapeutic

agent. Studies involving daily administration of Crotamine over several weeks have been

conducted in mice and rats.

Biochemical and Hematological Parameters
Analyses of blood parameters provide insights into the systemic effects of a substance. In a

study involving intrahippocampal infusion in rats, some alterations in biochemical and

hematological markers were observed.
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Parameter Animal Model
Dosage and
Duration

Observation Reference

Liver Function

Alanine

Aminotransferas

e (ALT)

Rats
Intrahippocampal

infusion

Increased at 24h

and 21 days
[5]

Aspartate

Aminotransferas

e (AST)

Rats
Intrahippocampal

infusion

Increased at 24h

and 21 days
[5]

Kidney Function

Urea Rats
Intrahippocampal

infusion

Increased at 24h,

decreased at 21

days

[5]

Creatinine Rats
Intrahippocampal

infusion

Increased at 21

days
[5]

Muscle Damage

Creatine Kinase

(CK)
Rats

Intrahippocampal

infusion

Increased at 24h

and 21 days
[5]

Hematology

Red Blood Cells Rats
Intrahippocampal

infusion

Decreased at

24h
[5]

Hematocrit Rats
Intrahippocampal

infusion

Decreased at

24h and 21 days
[5]

Leukocytes Rats
Intrahippocampal

infusion

Decreased at

24h, increased at

21 days

[5]

Platelets Rats
Intrahippocampal

infusion

Increased at 24h

and 21 days
[5]
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It is important to note that these changes were observed after direct administration into the

brain, a route not typically used for therapeutic purposes. Studies involving subcutaneous or

oral administration for anticancer treatment in mice have reported minimal to no adverse effects

on liver and kidney function at therapeutic doses.[1]

Histopathological Findings
Histopathological examination of major organs is a critical component of toxicity studies. In

mice treated with therapeutic doses of Crotamine for anticancer effects, no significant lesions

were observed in the brain, liver, skeletal muscles, stomach, lungs, spleen, heart, and kidneys

upon light microscopy examination.[1] Specifically, in a 21-day study with daily subcutaneous

administration of 1 µ g/day in mice, histological analysis of the kidney and liver showed no

detectable lesions.[1]

However, at higher concentrations, Crotamine can induce myotoxicity, characterized by

necrosis of muscle cells.[1]

Experimental Protocols
Acute Toxicity (LD50) Determination in Mice

Animal Model: Male Swiss mice (20-25 g).[6]

Methodology: The up-and-down procedure or the Probit analysis method is commonly used.

[4][6]

Dose Administration:

Intraperitoneal (i.p.): A range of Crotamine doses (e.g., 0.5 µg - 5.0 µg) dissolved in 500

µL of 0.15 M NaCl are injected.[6]

Oral: Crotamine is administered at various doses up to a maximum of 10.88 mg/kg.[4]

Observation Period: Animals are observed for mortality and clinical signs of toxicity for 48

hours post-administration.[6]

Data Analysis: The LD50 is calculated using statistical methods like Probit analysis.[6]
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Sub-chronic Toxicity Study in Mice (Anticancer Efficacy
Model)

Animal Model: C57Bl/6J mice bearing B16-F10 primary cutaneous melanoma.[7]

Dosage and Administration: 1 µ g/day of Crotamine per animal, administered

subcutaneously for 21 consecutive days.[7]

Parameters Monitored:

Tumor growth and implantation delay.

Survival rate.

General health and behavior.

Histopathological analysis of major organs at the end of the study.[1]

Mechanism of Action and Signaling Pathways
Crotamine's preferential cytotoxicity towards tumor cells is a key aspect of its favorable safety

profile. It selectively targets actively proliferating cells while being less harmful to normal,

quiescent cells.[1] The proposed mechanism for its anticancer activity involves the induction of

apoptosis.

Crotamine-Induced Apoptosis Signaling Pathway
Crotamine triggers programmed cell death in cancer cells through the intrinsic apoptotic

pathway. This process involves the mitochondria and the activation of a cascade of enzymes

called caspases.[5]
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Caption: Crotamine-induced intrinsic apoptosis pathway in cancer cells.

Experimental Workflow for Toxicity Assessment
A typical workflow for assessing the in vivo toxicity of Crotamine involves a series of steps

from initial dose-range finding to detailed pathological analysis.

Dose-Range Finding Study
(Acute Toxicity)

LD50 Determination

Sub-chronic Toxicity Study
(Repeated Dosing)

Clinical Observations
(Behavior, Weight)

Blood Collection
(Biochemistry, Hematology)

Necropsy and Organ Collection

Data Analysis and
Safety Profile Assessment

Histopathological Examination

Click to download full resolution via product page

Caption: General experimental workflow for in vivo toxicity assessment of Crotamine.

Conclusion
The available data from animal models indicates that Crotamine possesses a promising safety

and toxicity profile, particularly when considering its potential as an anticancer agent. Its acute
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toxicity is significantly lower than other major toxins found in rattlesnake venom, and

therapeutic doses appear to be well-tolerated in sub-chronic studies with minimal impact on

major organs. The preferential cytotoxicity of Crotamine towards cancer cells, mediated by the

induction of apoptosis, further underscores its therapeutic potential. However, as with any novel

therapeutic candidate, further comprehensive preclinical toxicology and safety pharmacology

studies are warranted to fully delineate its safety profile before consideration for clinical trials.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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